N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Overview
Description
N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea is a useful research compound. Its molecular formula is C19H22Cl2N2O and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1109187 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, urea derivatives have been explored for their reactivity and potential as intermediates in synthesis processes. For instance, directed lithiation techniques have been applied to urea compounds to achieve high yields of substituted products, demonstrating the utility of such compounds in complex synthetic pathways (Smith, El‐Hiti, & Alshammari, 2013). Furthermore, urea-doped ZnO films have been investigated as electron transport layers in solar cells, suggesting a role in improving the efficiency of photovoltaic devices (Wang et al., 2018).
Environmental Science
The environmental presence and impact of urea derivatives, including those similar in structure to "N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea," have been examined. Studies have focused on the detection and quantification of such compounds in water resources, reflecting on their potential environmental footprint (Halden & Paull, 2004).
Pharmacology
Research into the pharmacological properties of urea derivatives includes the exploration of their potential as anti-cancer agents. The activation of specific cellular pathways and inhibition of cancer cell proliferation highlights the therapeutic potential of these compounds (Denoyelle et al., 2012). Additionally, the synthesis of novel urea derivatives with plant growth-regulating activities suggests applications in agriculture and horticulture (Xin-jian, Xian-sheng, & Sheng, 2006).
Material Science
In material science, the development of urea-doped materials for use in electronic devices, such as polymer solar cells, demonstrates the versatility of these compounds in enhancing device performance and efficiency (Wang et al., 2018).
Properties
IUPAC Name |
1-(4-butylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-3-4-5-14-6-9-16(10-7-14)23-19(24)22-13(2)17-11-8-15(20)12-18(17)21/h6-13H,3-5H2,1-2H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCXVALAFKMYIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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